molecular formula C15H15ClN2O B4903965 N-(3-chlorophenyl)-N'-(1-phenylethyl)urea CAS No. 53669-93-5

N-(3-chlorophenyl)-N'-(1-phenylethyl)urea

Cat. No.: B4903965
CAS No.: 53669-93-5
M. Wt: 274.74 g/mol
InChI Key: RRPKGAYBKFMNGZ-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N'-(1-phenylethyl)urea is a substituted urea derivative characterized by a urea core (–NH–CO–NH–) linking a 3-chlorophenyl group and a 1-phenylethyl substituent. The 3-chlorophenyl moiety introduces electron-withdrawing effects, influencing reactivity and solubility, while the 1-phenylethyl group contributes steric bulk and lipophilicity.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(1-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-11(12-6-3-2-4-7-12)17-15(19)18-14-9-5-8-13(16)10-14/h2-11H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPKGAYBKFMNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53669-93-5
Record name N-(3-CHLOROPHENYL)-N'-(1-PHENYLETHYL)UREA
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-(1-phenylethyl)urea typically involves the reaction of 3-chloroaniline with 1-phenylethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(3-chlorophenyl)-N’-(1-phenylethyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-(1-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate or a pharmacological tool.

    Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-(1-phenylethyl)urea depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways and biological effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted ureas with chlorophenyl groups and varying substituents have been extensively studied. Below is a detailed comparison based on structural features, physicochemical properties, and biological activities:

Substituent Variations on the Aromatic Rings

Table 1: Impact of Aromatic Substituents
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
N-(3-Chlorophenyl)-N'-(4-methylphenyl)urea 3-Cl, 4-CH₃ on phenyl rings C₁₄H₁₃ClN₂O 260.72 Enhanced solubility due to methyl group; moderate antimicrobial activity
N,N'-Bis(3-chlorophenyl)urea Dual 3-Cl phenyl groups C₁₃H₁₀Cl₂N₂O 281.14 Increased hydrophobicity; potent antitumor activity in vitro
N-(3-Chloro-4-methylphenyl)-N'-(3,5-dimethylphenyl)urea Multiple methyl and Cl substituents C₁₆H₁₈ClN₂O 289.78 Improved metabolic stability; agrochemical applications
N-(4-Bromo-3-chlorophenyl)-N'-(3-methylphenyl)urea Br substitution at 4-position C₁₄H₁₂BrClN₂O 346.62 Higher reactivity in electrophilic substitution; explored in material science

Key Observations :

  • Chlorine vs. Bromine : Bromine (as in N-(4-bromo-3-chlorophenyl)-N'-(3-methylphenyl)urea) increases molecular weight and polarizability, enhancing electrophilic reactivity .
  • Methyl Groups : Methyl substituents (e.g., 4-CH₃ in N-(3-chlorophenyl)-N'-(4-methylphenyl)urea) improve solubility but may reduce binding affinity compared to halogens .

Influence of Aliphatic or Heterocyclic Substituents

Table 2: Role of Non-Aromatic Substituents
Compound Name Non-Aromatic Group Molecular Formula Key Properties/Effects
N-(3-Chlorophenyl)-N'-(1-phenylethyl)urea 1-Phenylethyl (–CH₂CH₂Ph) C₁₅H₁₅ClN₂O High lipophilicity; potential CNS activity due to phenylethyl moiety
N,N-Diallyl-N'-(3-chlorophenyl)urea Allyl (–CH₂CH=CH₂) groups C₁₃H₁₅ClN₂O Enhanced chemical reactivity (e.g., in Diels-Alder reactions); agrochemical uses
N-(2-Chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea Pyridyl with CF₃ group C₁₃H₈Cl₂F₃N₃O Trifluoromethyl improves metabolic stability; anticancer applications

Key Observations :

  • 1-Phenylethyl Group : Introduces stereoelectronic effects (e.g., π-π stacking with aromatic targets) and increases blood-brain barrier permeability, making it relevant for neuroactive compounds .
  • Trifluoromethyl (CF₃) : In pyridyl-substituted analogs, CF₃ enhances resistance to oxidative metabolism, extending half-life in vivo .

Antimicrobial and Anticancer Activity

  • N,N'-Bis(3-chlorophenyl)urea exhibits potent antitumor activity against breast cancer cell lines (IC₅₀ = 2.1 µM) due to dual chlorine atoms enhancing DNA intercalation .
  • This compound is under investigation for antimicrobial effects, with preliminary data showing MIC values of 8 µg/mL against Staphylococcus aureus .

Agrochemical Potential

  • N-(3-Chloro-4-methylphenyl)-N'-(3,5-dimethylphenyl)urea acts as a plant growth regulator, increasing wheat seed germination rates by 40% under stress conditions .
  • Allyl-substituted derivatives (e.g., N,N-diallyl-N'-(3-chlorophenyl)urea) are effective herbicides, targeting acetolactate synthase in weeds .

Unique Features of this compound

  • Target Selectivity : Preliminary docking studies suggest preferential binding to tyrosine kinase receptors over GPCRs, a distinction from N-(4-chlorophenyl)-N’-[2-(3-chlorophenyl)ethyl]urea, which targets serotonin receptors .

Biological Activity

N-(3-chlorophenyl)-N'-(1-phenylethyl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various cellular pathways. This article will explore its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the urea class of compounds, characterized by the presence of the urea functional group (NH-NH-CO-NH-NH-). The presence of the 3-chlorophenyl and 1-phenylethyl groups influences its biological properties, such as solubility and binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Research indicates that it acts as a CRAC channel inhibitor , specifically targeting ORAI1 channels involved in calcium ion (Ca2+^{2+}) influx. This inhibition can modulate various immune responses and cellular signaling pathways, making it a candidate for therapeutic applications in autoimmune diseases and cancer treatment.

Structure-Activity Relationships (SAR)

SAR studies have demonstrated that modifications to the urea scaffold can significantly affect the compound's potency. For instance, the introduction of different alkyl substituents at the α-position of the benzylic amine enhances Ca2+^{2+} influx inhibition. Notably, the S-configuration has shown superior activity compared to the R-configuration. The free N-H group in urea is not essential for maintaining high potency, indicating flexibility in structural modifications for optimizing biological activity .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:

CompoundTargetIC50 (μM)Biological Effect
This compoundORAI1 (CRAC channel)3.25 ± 0.17Inhibits Ca2+^{2+} influx
Derivative 7lComplement C90.013Inhibits complement activation pathways
Compound 5bIL-2 production-Low cytotoxicity; inhibits IL-2 production

Study on CRAC Channel Inhibition

In a study using HEK293 cells co-expressing ORAI1 and STIM1, this compound was identified as a potent inhibitor of CRAC channels. The compound inhibited Ca2+^{2+} influx with an IC50 value of 3.25 μM, demonstrating its potential as an immunomodulatory agent .

Complement Inhibition Studies

A series of derivatives from the original compound were synthesized and screened for their ability to inhibit complement pathways. Notably, derivative 7l exhibited exceptional potency with an IC50 value as low as 13 nM against C9 deposition, indicating significant potential for treating diseases involving complement system dysregulation .

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